Product packaging for 6-Chloro-2-methoxy-9-acridinamine(Cat. No.:CAS No. 3548-09-2)

6-Chloro-2-methoxy-9-acridinamine

Cat. No.: B163386
CAS No.: 3548-09-2
M. Wt: 258.70 g/mol
InChI Key: IHHSSHCBRVYGJX-UHFFFAOYSA-N
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Description

Historical Context of Acridine (B1665455) Derivatives in Pharmaceutical Research

Evolution of Acridine Scaffolds as Bioactive Agents

The journey of acridine derivatives in pharmaceutical research is a long and storied one, dating back to the early 20th century. Initially isolated from coal tar, acridine and its derivatives were among the first synthetic dyes found to possess biological activity. oup.comencyclopedia.pub This discovery paved the way for their exploration as therapeutic agents.

One of the earliest successes was the use of acridine derivatives as antibacterial agents. oup.com Proflavine and acriflavine, for instance, were widely used as topical antiseptics, particularly during the World Wars. oup.comnih.gov The planar nature of the acridine ring allows it to intercalate between the base pairs of DNA, a mechanism that was found to be responsible for its antibacterial effects. nih.gov

The therapeutic potential of acridines soon expanded beyond antibacterial applications. Quinacrine, an acridine derivative, was a cornerstone in the treatment of malaria during World War II. encyclopedia.pubjsynthchem.com This highlighted the versatility of the acridine scaffold in targeting various pathogens. Over the years, research has unveiled a broad spectrum of biological activities for acridine derivatives, including antiviral, antifungal, antiparasitic, and anticancer properties. encyclopedia.pubmdpi.com The ability of these compounds to interact with DNA and related enzymes like topoisomerases has been a key focus of anticancer drug development. nih.govresearchgate.net

Precursors and Analogues Leading to 9-Amino-6-chloro-2-methoxyacridine Development

The development of 9-Amino-6-chloro-2-methoxyacridine is a result of systematic modifications to the basic acridine structure to enhance specific properties. The synthesis of various acridine derivatives often starts with precursors like 6,9-dichloro-2-methoxyacridine. This intermediate can then be reacted with a suitable amine to introduce the 9-amino group, leading to the formation of compounds like 9-Amino-6-chloro-2-methoxyacridine.

The exploration of different substituents at various positions on the acridine ring has been a common strategy to modulate biological activity and physicochemical properties. For example, the introduction of a chlorine atom at the 6-position and a methoxy (B1213986) group at the 2-position, as seen in 9-Amino-6-chloro-2-methoxyacridine, can influence the molecule's electron distribution, lipophilicity, and ultimately, its interaction with biological targets.

Furthermore, the development of bis-acridine compounds, where two acridine moieties are linked together, has been an area of interest. acs.orgresearchgate.net These dimeric structures have shown enhanced biological activity in some cases, particularly in the context of antiparasitic research. acs.orgresearchgate.net The synthesis of hybrids, such as artemisinin-acridine conjugates, represents another avenue of research aimed at combining the therapeutic strengths of different pharmacophores.

Significance of 9-Amino-6-chloro-2-methoxyacridine in Contemporary Research

In modern research, 9-Amino-6-chloro-2-methoxyacridine, often abbreviated as ACMA, has carved out a niche for itself, primarily due to its distinct fluorescent characteristics and its emerging therapeutic potential.

Role as a Fluorescent Probe in Biological Systems

9-Amino-6-chloro-2-methoxyacridine is widely recognized as a pH-sensitive fluorescent probe. medchemexpress.cominvivochem.com Its fluorescence is quenched in acidic environments, a property that has been extensively utilized to measure changes in pH across biological membranes. medchemexpress.comcaymanchem.com For instance, it has been instrumental in studying the pH gradients in vacuoles of plant cells and in mitochondria. medchemexpress.comcaymanchem.com

The compound's ability to intercalate into DNA also contributes to its use as a fluorescent label for nucleic acids. caymanchem.com It exhibits a preference for binding to poly(dA-dT) sequences. caymanchem.com The fluorescence properties of ACMA, including its excitation and emission spectra, make it a valuable tool in various biochemical and cell-based assays. caymanchem.com

Fluorescent Properties of 9-Amino-6-chloro-2-methoxyacridine

Property Value
Excitation Maximum 411 nm, 435 nm caymanchem.com

Emerging Therapeutic Potential and Mechanistic Insights

Beyond its role as a laboratory tool, 9-Amino-6-chloro-2-methoxyacridine and its derivatives are being investigated for their therapeutic potential. Research has shown that bis(9-amino-6-chloro-2-methoxyacridine) compounds, where two ACMA units are linked, exhibit significant in vitro activity against various parasites, including the causative agents of malaria, trypanosomiasis, and leishmaniasis. acs.orgresearchgate.net The nature of the linker connecting the two acridine moieties has been found to be crucial for both antiparasitic activity and cytotoxicity. acs.org

Recent studies have also pointed towards the potential of 9-Amino-6-chloro-2-methoxyacridine as an inhibitor of the cGAS-STING pathway, a key signaling cascade in the innate immune system. diabetesjournals.org It is believed to exert its inhibitory effect by binding to the minor groove of DNA at the interface with the cGAS enzyme. diabetesjournals.org This discovery opens up new avenues for the development of ACMA-based compounds as potential therapeutics for autoimmune and inflammatory diseases. diabetesjournals.org

Furthermore, the acridine scaffold itself is a well-established pharmacophore in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov While specific research on 9-Amino-6-chloro-2-methoxyacridine in this context is less prominent, its structural similarity to known inhibitors suggests a potential area for future investigation.

Table of Mentioned Compounds

Compound Name
9-Amino-6-chloro-2-methoxyacridine
Proflavine
Acriflavine
Quinacrine
6,9-dichloro-2-methoxyacridine
Artemisinin
cGAS
STING

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClN2O B163386 6-Chloro-2-methoxy-9-acridinamine CAS No. 3548-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methoxyacridin-9-amine
Source PubChem
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InChI

InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHSSHCBRVYGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90188987
Record name 9-Amino-6-chloro-2-methoxyacridine
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Molecular Weight

258.70 g/mol
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CAS No.

3548-09-2
Record name 6-Chloro-2-methoxy-9-acridinamine
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Record name 9-Amino-6-chloro-2-methoxyacridine
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Synthetic Methodologies and Chemical Modifications

Advanced Synthetic Routes for 9-Amino-6-chloro-2-methoxyacridine

The construction of the 9-amino-6-chloro-2-methoxyacridine scaffold relies on the efficient synthesis of the core acridine (B1665455) ring system, followed by regioselective introduction of the required functional groups at the 2-, 6-, and 9-positions.

Optimization of Core Acridine Synthesis

The synthesis of the acridine core has traditionally been achieved through methods such as the Bernthsen and Ullmann reactions. The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a Lewis acid like zinc chloride at high temperatures uwindsor.ca. However, this method often requires harsh reaction conditions, including high temperatures (200-270 °C) and long reaction times (up to 24 hours), and can result in low yields uwindsor.ca.

Modern optimization strategies have focused on improving the efficiency and conditions of these classical methods. For instance, the use of polyphosphoric acid (PPA) can enable the reaction to proceed at lower temperatures, although sometimes with a trade-off in yield uwindsor.ca. Microwave-assisted organic synthesis has also emerged as a powerful tool to accelerate the Bernthsen reaction, significantly reducing reaction times and often improving yields.

The Ullmann condensation is another key method for constructing the diarylamine precursor required for acridine synthesis. This copper-catalyzed reaction typically involves the coupling of an aryl amine with an aryl halide. Traditional Ullmann conditions also necessitate high temperatures and the use of stoichiometric amounts of copper. Recent advancements have introduced the use of ionic liquids as solvents and soluble copper catalysts, which can lead to cleaner reactions, higher yields, and improved selectivity under milder conditions.

A common synthetic route to 9-amino-6-chloro-2-methoxyacridine involves the initial synthesis of the corresponding 9-chloroacridine (B74977) intermediate. This is often achieved by the cyclization of an N-phenylanthranilic acid derivative using a dehydrating agent like phosphorus oxychloride (POCl₃). The subsequent displacement of the 9-chloro group with an amino group provides the final product. Optimization of this two-step process involves improving the yield and purity of the intermediate N-phenylanthranilic acid, often prepared via an Ullmann condensation, and enhancing the efficiency of the cyclization and amination steps.

Regioselective Functionalization at 2-, 6-, and 9-Positions

Achieving specific substitution patterns on the acridine ring is crucial for tuning the compound's properties. Regioselective functionalization at the 2-, 6-, and 9-positions of the acridine core is accomplished through a variety of modern synthetic techniques.

The introduction of the methoxy (B1213986) group at the 2-position and the chloro group at the 6-position is typically designed into the starting materials for the acridine synthesis. For example, the Ullmann condensation can be performed with appropriately substituted anilines and benzoic acids to build the desired substitution pattern into the N-phenylanthranilic acid precursor.

The 9-position of the acridine ring is particularly reactive towards nucleophilic substitution, especially when a good leaving group like a chlorine atom is present. This allows for the straightforward introduction of the 9-amino group by reacting 9-chloro-6-chloro-2-methoxyacridine with ammonia (B1221849) or an appropriate amine.

For further functionalization, modern cross-coupling reactions have proven invaluable. These methods allow for the introduction of a wide array of substituents with high regioselectivity.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at specific positions of the acridine ring, provided a halogen substituent is present at the desired position.

Directed ortho-metalation (DoM) is another strategy for regioselective functionalization. A directing group on the acridine ring can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic site for reaction with various electrophiles. For instance, the methoxy group at the 2-position could potentially direct metalation to the 1- or 3-position.

C-H activation is an emerging area that allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to introducing new substituents without the need for pre-installed functional groups like halogens.

Derivatization Strategies of 9-Amino-6-chloro-2-methoxyacridine

The derivatization of 9-amino-6-chloro-2-methoxyacridine is a key strategy to explore its structure-activity relationships and develop new compounds with enhanced or novel biological activities. These strategies focus on modifying the 9-amino group, introducing diverse substituents on the acridine ring, and creating multimeric structures.

Synthesis of 9-Amino-6-chloro-2-methoxyacridine Analogues with Modified Amino Groups

Modification of the 9-amino group can significantly impact the biological properties of the molecule. A variety of analogues with modified amino groups have been synthesized, including N-alkyl, N-aryl, and N-acyl derivatives. These are typically prepared by the reaction of 9-chloro-6-chloro-2-methoxyacridine with the corresponding primary or secondary amine.

Derivative TypeSynthetic ApproachExample Reactant
N-Alkylaminoacridines Nucleophilic substitution of 9-chloro-6-chloro-2-methoxyacridine with an alkylamine.Ethylamine
N-Arylaminoacridines Nucleophilic substitution of 9-chloro-6-chloro-2-methoxyacridine with an arylamine.Aniline
N-Acylaminoacridines Acylation of 9-amino-6-chloro-2-methoxyacridine with an acylating agent (e.g., acid chloride, anhydride).Acetyl chloride
N-Sulfonylaminoacridines Sulfonylation of 9-amino-6-chloro-2-methoxyacridine with a sulfonyl chloride.Benzenesulfonyl chloride
Amino Acid Conjugates Coupling of an amino acid to the 9-amino group, often requiring protective group chemistry.Glycine (protected)

These modifications allow for the introduction of a wide range of functionalities, including basic, acidic, and lipophilic groups, which can influence the compound's solubility, cell permeability, and target interactions.

Introduction of Diverse Substituents on the Acridine Ring

Introducing a variety of substituents at different positions on the acridine ring is another important derivatization strategy. This is often achieved by starting with a pre-functionalized acridine core or by employing regioselective functionalization techniques on the 9-amino-6-chloro-2-methoxyacridine scaffold.

Modern palladium-catalyzed cross-coupling reactions are particularly useful for this purpose. For example, a halogen atom on the acridine ring can be replaced with various groups:

Suzuki-Miyaura coupling allows for the introduction of aryl or vinyl groups.

Sonogashira coupling enables the installation of alkyne functionalities.

Buchwald-Hartwig amination can be used to introduce a variety of amino groups at positions other than the 9-position.

These reactions provide access to a wide range of derivatives with diverse electronic and steric properties, which can be used to probe the structure-activity relationship of the parent compound.

Position of SubstitutionSynthetic MethodType of Substituent Introduced
C-4, C-5, C-7, C-8 Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) on a suitably halogenated precursor.Aryl, heteroaryl, alkynyl
Various positions Nucleophilic aromatic substitution on activated acridine rings (e.g., nitro-substituted).Alkoxy, amino
Various positions Electrophilic aromatic substitution (e.g., nitration, halogenation), although regioselectivity can be challenging.Nitro, halogen

Development of Bis- and Tetra-Acridine Derivatives

Linking two or more 9-amino-6-chloro-2-methoxyacridine units together to form bis- or tetra-acridine derivatives has been a successful strategy for developing compounds with potent biological activity. These multimeric compounds can interact with their biological targets in ways that are distinct from their monomeric counterparts.

The synthesis of these derivatives typically involves linking two 9-chloro-6-chloro-2-methoxyacridine molecules with a diamine or polyamine linker. The nature and length of the linker are critical variables that can be tuned to optimize the biological activity of the resulting bis-acridine.

A study on the synthesis of a series of forty bis(9-amino-6-chloro-2-methoxyacridines) demonstrated the versatility of this approach. In this work, the acridine moieties were joined by various linkers, including:

Alkanediamines of varying chain lengths.

Polyamines , such as spermidine (B129725) and spermine.

Substituted polyamines , where a side chain is attached to the linker.

The synthesis of tetra-acridine derivatives involves using a linker with four reactive sites that can be coupled with four molecules of 9-chloro-6-chloro-2-methoxyacridine. These complex structures offer the potential for even more intricate interactions with biological targets.

Type of DerivativeLinker TypeGeneral Synthetic Strategy
Bis-acridine AlkanediamineReaction of two equivalents of 9-chloro-6-chloro-2-methoxyacridine with one equivalent of a diamine.
Bis-acridine PolyamineReaction of two equivalents of 9-chloro-6-chloro-2-methoxyacridine with one equivalent of a polyamine.
Tetra-acridine Branched polyamineReaction of four equivalents of 9-chloro-6-chloro-2-methoxyacridine with one equivalent of a tetra-functionalized linker.

Heterodimerization with Nucleic Acid Bases

The synthesis of heterodimeric molecules involving 9-Amino-6-chloro-2-methoxyacridine and nucleic acid bases has been explored to create spectroscopic models for studying drug-DNA interactions. nih.gov In these constructs, the acridine ring is covalently linked to nucleic acid bases such as adenine (B156593), guanine (B1146940), and thymine. nih.gov The linkage is typically achieved through a flexible polymethylene chain, with varying numbers of methylene (B1212753) units (n=3, 5, 6), connecting the two moieties. nih.gov

Spectroscopic analysis, including UV hypochromism measurements, Fourier transform proton magnetic resonance, and fluorescence emission, has been instrumental in characterizing these heterodimers. nih.gov These studies have revealed that in aqueous solutions, these molecules predominantly exist in a folded conformation where the acridine and the nucleic acid base rings are stacked on top of each other. nih.gov This intramolecular stacking is a key feature of their structure. The stability of this folded state has been assessed over a wide temperature range, from 0 to 90 degrees Celsius. nih.gov

The formation of these intramolecular complexes provides valuable insights into the nature and strength of the interactions between the acridine core and the nucleic acid bases. nih.gov Thermodynamic parameters for the equilibrium between the folded and unfolded conformations have been estimated, offering a quantitative measure of the stacking interactions. nih.gov Furthermore, the geometry of these intramolecular complexes has been determined, shedding light on the preferred relative orientation of the stacked chromophores. nih.gov

A significant finding from the study of these heterodimers is the profound influence of the relative orientation of the stacked rings on their spectroscopic properties. nih.gov For instance, the degree of hypochromism is highly dependent on this orientation. nih.gov Moreover, the fluorescence of the acridine moiety is significantly affected by the attached nucleic acid base, with guanine causing a quenching of fluorescence and adenine leading to an enhancement. nih.gov These observations are crucial for interpreting the interactions of 9-Amino-6-chloro-2-methoxyacridine with DNA. The extent to which these heterodimers bind to DNA is inversely proportional to their degree of intramolecular stacking. nih.gov

Below is a data table summarizing the key features of these heterodimeric molecules.

Acridine MoietyNucleic Acid BaseLinker Chain Length (n)Primary Conformation in Water
9-Amino-6-chloro-2-methoxyacridineAdenine3, 5, 6Folded (Stacked)
9-Amino-6-chloro-2-methoxyacridineGuanine3, 5, 6Folded (Stacked)
9-Amino-6-chloro-2-methoxyacridineThymine3, 5, 6Folded (Stacked)

Green Chemistry Approaches in 9-Amino-6-chloro-2-methoxyacridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of acridine derivatives to develop more environmentally friendly and efficient processes. While specific green synthesis routes for 9-Amino-6-chloro-2-methoxyacridine are not extensively detailed in the provided search results, general green methodologies for the synthesis of the core acridine structure can be extrapolated. These approaches focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

One prominent green strategy involves the use of microwave irradiation to accelerate chemical reactions. bch.rorsc.org Microwave-assisted synthesis has been shown to significantly reduce reaction times for the condensation reactions used to form the acridine scaffold, often from hours to just a few minutes. bch.rorsc.org This method not only saves time but also reduces energy consumption. bch.ro

The use of eco-friendly solvents, particularly water, is another cornerstone of green acridine synthesis. rsc.orgrsc.org Water is a safe, non-toxic, and readily available solvent that can replace hazardous organic solvents traditionally used in these syntheses. rsc.org For instance, the synthesis of some acridine derivatives has been successfully carried out in water at room temperature. rsc.org

The development and use of reusable and environmentally benign catalysts is also a key area of research. Lewis acids like zinc chloride have been used as catalysts in heterogeneous media, which simplifies the separation and purification of the final product. bch.ro More advanced approaches have utilized polymer-supported palladium and scandium catalysts in multi-step syntheses. mostwiedzy.pl Recently, a Co/C catalyst derived from rice husks has been employed as an acidic Lewis catalyst in a one-pot, multi-component pathway for acridine derivative synthesis, demonstrating the use of sustainable materials. rsc.org This catalyst was found to be reusable, maintaining stable performance. rsc.org

Furthermore, the use of water scavengers like 2,2-dimethoxypropane (B42991) in condensation reactions can improve yields and simplify the process by removing water as it is formed. bch.ro These green methods often lead to good to excellent yields and reduce the need for extensive purification steps, which in turn minimizes waste generation. bch.ro

The table below compares some green chemistry approaches applicable to the synthesis of acridine derivatives.

Green Chemistry ApproachKey FeaturesPotential Advantages
Microwave-Assisted Synthesis Rapid heating, reduced reaction times. bch.rorsc.orgIncreased reaction rates, higher yields, reduced energy consumption. bch.ro
Use of Green Solvents (e.g., Water) Replacement of volatile and toxic organic solvents. rsc.orgrsc.orgImproved safety, reduced environmental impact, cost-effective. rsc.org
Heterogeneous Catalysis Catalysts in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). bch.roEasy separation and recovery of the catalyst, potential for catalyst recycling. bch.rorsc.org
Use of Bio-based Catalysts Catalysts derived from renewable resources (e.g., rice husks). rsc.orgSustainability, utilization of waste materials. rsc.org
One-Pot, Multi-Component Reactions Multiple reaction steps are carried out in a single reaction vessel. rsc.orgIncreased efficiency, reduced waste from intermediate purification steps, time-saving. rsc.org

Molecular Interactions and Binding Mechanisms

Interaction with Nucleic Acids

The interaction between 9-Amino-6-chloro-2-methoxyacridine (ACMA) and Deoxyribonucleic acid (DNA) is a complex process involving multiple binding modes. Studies employing methods such as absorbance, fluorescence, circular dichroism, spectrophotometry, viscometry, and unwinding electrophoresis have revealed that ACMA can form three distinct complexes with DNA, denoted as PD(I), PD(II), and PD(III). nih.govresearchgate.netrsc.org These complexes are differentiated by the nature and extent of the binding process. nih.govresearchgate.netrsc.org

The primary mode of interaction for many acridine (B1665455) derivatives with DNA is intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. For 9-Amino-6-chloro-2-methoxyacridine, this interaction is multifaceted, leading to the formation of several distinct complexes. nih.govresearchgate.netrsc.org

The first complex formed, PD(I), adheres to the classical intercalation model. nih.govresearchgate.netrsc.org In this mode, a single ACMA molecule inserts into the space between adjacent base pairs of the DNA duplex. This process is characterized by specific spectroscopic and hydrodynamic changes. The formation and dissociation kinetics of the PD(I) complex have been elucidated using T-jump kinetic studies. nih.govresearchgate.net This classical intercalation is a well-established mechanism for planar aromatic molecules interacting with DNA.

Beyond classical intercalation, 9-Amino-6-chloro-2-methoxyacridine is unique in its ability to form two additional, more complex structures with DNA, termed PD(II) and PD(III). nih.govresearchgate.netrsc.org These are also intercalated species; however, they are distinguished by the presence of additional ACMA molecules that are externally bound to the DNA helix. nih.govresearchgate.netnih.gov The PD(III) complex features a greater number of externally bound dye molecules compared to the PD(II) complex. nih.govresearchgate.netnih.gov This formation of multiple complexes suggests a cooperative binding mechanism where the initial intercalation event facilitates further binding on the exterior of the DNA molecule.

Comparative analysis of absorbance, fluorescence, and kinetic experiments has allowed for the determination of the binding constants for each of these three complexes. nih.govresearchgate.netrsc.org

ComplexBinding Constant (K) M-1
PD(I)(6.5 ± 1.1) × 104
PD(II)(5.5 ± 1.5) × 104
PD(III)(5.7 ± 0.03) × 104

9-Amino-6-chloro-2-methoxyacridine exhibits a preference for binding to specific DNA sequences. caymanchem.com It has been shown to selectively bind to poly(dA-dT) sequences, which are regions of DNA rich in adenine-thymine base pairs. caymanchem.com The fluorescence lifetime of the compound is sensitive to the base composition of the DNA it binds to, with the lifetime decreasing upon the incorporation of guanosine. caymanchem.com This sequence preference is a critical factor in its application as a fluorescent probe for labeling and studying DNA.

When intercalated within DNA, 9-Amino-6-chloro-2-methoxyacridine can participate in photoinduced electron transfer (ET) reactions. nih.govacs.orgnih.gov The dynamics of this process are highly dependent on the local DNA sequence and the distance between the acridine molecule (the chromophore) and an electron-accepting base, such as guanine (B1146940). nih.govacs.org

Studies using femtosecond to nanosecond time-resolved pump-probe spectroscopy on DNA duplexes containing a covalently attached ACMA derivative have provided detailed insights into these charge-shift dynamics. nih.govacs.org

In the absence of a nearby guanine, with only adenine-thymine (A:T) base pairs neighboring the intercalated ACMA, no significant charge transfer occurs within the excited-state lifetime (18 ns) of the chromophore. nih.govacs.org

However, the presence of a guanine nucleobase, either as a nearest neighbor or separated by a single A:T base pair, leads to fluorescence quenching, indicative of electron transfer. nih.govacs.org

When guanine is a nearest neighbor, the intermediate radical state of the acridine is formed extremely rapidly and subsequently decays. nih.govacs.org

Separating the acridine and the guanine with just one A:T base pair dramatically slows the forward electron transfer rate by three orders of magnitude. nih.govacs.org This significant decrease points to a change in the charge-transfer mechanism from a nearly activationless process to a thermally activated one. nih.govacs.org

ACMA-Guanine ProximityRadical State Formation TimeRadical State Decay Time
Nearest Neighbors~4 ps~30 ps
Separated by one A:T pairForward transfer rate decreases by 3 orders of magnitude; radical state not observed.

Interaction with RNA and Other Nucleic Acid Structures

While extensive research has focused on the interaction of 9-Amino-6-chloro-2-methoxyacridine with DNA, its specific binding mechanisms with RNA and other nucleic acid structures are less characterized in the available literature. The primary body of research highlights ACMA as a potent DNA intercalator.

Studies have demonstrated that ACMA forms three distinct complexes with DNA, designated as PD(I), PD(II), and PD(III). The initial complex, PD(I), represents the classical intercalation model where the ACMA molecule inserts itself between the base pairs of the DNA double helix. The subsequent complexes, PD(II) and PD(III), are also intercalated but feature additional ACMA molecules that are externally bound. nih.govresearchgate.net The binding constants for these complexes have been determined through a combination of absorbance, fluorescence, and kinetic experiments. nih.govresearchgate.net

Table 1: Binding Constants of ACMA-DNA Complexes

Complex Designation Binding Constant (M⁻¹)
PD(I) (6.5 ± 1.1) x 10⁴
PD(II) (5.5 ± 1.5) x 10⁴
PD(III) (5.7 ± 0.03) x 10⁴

Research also indicates that the mode of binding is dependent on the base-pair composition of the nucleic acid. A thermodynamic and kinetic study on the interaction of ACMA with synthetic polynucleotides revealed a higher affinity for A-T rich regions compared to G-C regions. nih.gov The study concluded that ACMA fully intercalates with poly(dA-dT)·poly(dA-dT), while its intercalation with poly(dG-dC)·poly(dG-C) is only partial. nih.gov Furthermore, the fluorescence of ACMA is significantly quenched when interacting with guanine residues. nih.gov

Membrane Interactions and Protonophoric Activity

ACMA is widely utilized as a sensitive fluorescent probe to investigate the energization of biological membranes and the formation of transmembrane proton gradients.

9-Amino-6-chloro-2-methoxyacridine exhibits a distinct interaction with energized biological membranes. Its fluorescence is highly sensitive to the presence of a transmembrane pH gradient (ΔpH). nih.gov This property allows it to serve as a reliable indicator of proton motive force in various vesicular systems, including chloroplasts, mitochondria, and bacterial spheroplasts. nih.gov When a proton gradient is established across a membrane, with the interior becoming more acidic, ACMA's fluorescence is quenched. nih.gov

The fluorescence quenching of ACMA is a direct consequence of the proton gradient across a membrane. As a weak base, ACMA can readily diffuse across membranes in its uncharged state. Upon entering an acidic intravesicular space, the amino group of the acridine molecule becomes protonated. This protonation effectively traps the charged molecule inside the vesicle, leading to its accumulation. The high local concentration of ACMA within the acidic compartment results in self-quenching of its fluorescence. This quenching is reversible; dissipation of the pH gradient leads to the deprotonation and efflux of ACMA, restoring its fluorescence.

The pH-sensitive fluorescence of ACMA makes it an invaluable tool for studying the activity of various transmembrane proton pumps and exchangers. By monitoring the quenching or enhancement of ACMA fluorescence, researchers can infer the real-time activity of these transport systems.

Na+/H+ Antiporters: ACMA has been used to monitor the activity of Na+/H+ antiporters. In experimental setups with reconstituted proteoliposomes, an artificial pH gradient can be established by proton pumps like V-H+-ATPase, leading to ACMA fluorescence quenching. The subsequent addition of Na+ ions initiates the activity of the Na+/H+ antiporter, which exchanges Na+ for H+, thus dissipating the proton gradient and causing a de-quenching (increase) of ACMA fluorescence.

V-H+-ATPase: The proton-pumping activity of vacuolar H+-ATPase (V-H+-ATPase) is frequently assayed using ACMA. researchgate.net The ATP-dependent pumping of protons into vesicles by this enzyme creates an acidic interior, which is detected by a progressive quenching of ACMA fluorescence. The rate of this quenching is proportional to the activity of the V-H+-ATPase.

V-H+-pyrophosphatase: Similar to V-H+-ATPase, the activity of vacuolar H+-pyrophosphatase (V-H+-pyrophosphatase), which also pumps protons across vacuolar membranes, can be monitored using ACMA. The probe's fluorescence quenching reflects the generation of a proton gradient by the enzyme upon the hydrolysis of pyrophosphate.

Enzyme Inhibition Studies

Beyond its role as a fluorescent probe, 9-Amino-6-chloro-2-methoxyacridine has been identified as an inhibitor of specific enzymes.

Research has shown that 9-Amino-6-chloro-2-methoxyacridine is an effective inhibitor of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is characterized by a specific inhibition constant (Ki).

Table 2: Acetylcholinesterase Inhibition by ACMA

Enzyme Inhibitor Inhibition Constant (Ki)
Acetylcholinesterase 9-Amino-6-chloro-2-methoxyacridine 49 nM

Topoisomerase I and II Inhibition

9-Amino-6-chloro-2-methoxyacridine (ACMA) is recognized for its interaction with DNA, a mechanism that underlies its inhibitory effects on topoisomerase enzymes. Topoisomerases are crucial enzymes that manage the topological states of DNA during processes like replication and transcription. ACMA, like other aminoacridine derivatives, functions primarily by inserting itself between the base pairs of the DNA double helix, a process known as intercalation. wikipedia.orgnih.gov This intercalation distorts the helical structure of DNA, creating a physical barrier that interferes with the normal function of enzymes that bind to DNA.

Research has demonstrated that the interaction between ACMA and DNA is complex, resulting in the formation of at least three distinct complexes, designated PD(I), PD(II), and PD(III). wikipedia.org The primary complex, PD(I), follows the classical intercalation model where the acridine molecule is lodged between DNA base pairs. wikipedia.orgnih.gov The other two complexes, PD(II) and PD(III), are also intercalated but are further characterized by additional ACMA molecules that are bound externally to the DNA strand. wikipedia.org This binding has been shown to have genotoxic properties. wikipedia.orgnih.gov

This DNA intercalation is the basis of its inhibitory action against both Topoisomerase I and Topoisomerase II. By altering the DNA substrate, ACMA can hinder the cleavage and re-ligation cycle of these enzymes. For Topoisomerase I, which nicks a single strand of DNA to relieve supercoiling, the distortion caused by the intercalated ACMA molecule can prevent the proper re-ligation of the strand, leading to single-strand breaks.

In the case of Topoisomerase II (TOPOII), which introduces double-strand breaks to resolve tangled DNA, 9-aminoacridine (B1665356) derivatives have been specifically identified as catalytic inhibitors. nih.govnih.gov This is a significant distinction from another class of TOPOII inhibitors known as "poisons" (e.g., etoposide), which stabilize the covalent complex between the enzyme and the cleaved DNA, leading to an accumulation of double-strand breaks and a high risk of secondary malignancies. nih.govnih.govnih.gov In contrast, catalytic inhibitors like the 9-aminoacridine family interfere with the enzymatic activity of TOPOII without trapping the enzyme on the DNA. nih.govnih.gov This mode of action is thought to inhibit the catalytic cycle before the formation of DNA strand breaks, thus offering a potentially safer therapeutic profile. nih.gov Studies on panels of 9-aminoacridine derivatives have shown they effectively suppress the proliferation of cancer cells and induce apoptosis, supporting their development as catalytic TOPOII inhibitors. nih.govnih.gov

Binding Constants of ACMA-DNA Complexes
ComplexBinding Constant (K) M-1Binding Characteristics
PD(I)(6.5 ± 1.1) × 104Classical Intercalation
PD(II)(5.5 ± 1.5) × 104Intercalation with external binding
PD(III)(5.7 ± 0.03) × 104Intercalation with a higher degree of external binding

Mitochondrial bc1 Complex Inhibition

The mitochondrial cytochrome bc1 complex, also known as Complex III, is a critical component of the electron transport chain responsible for generating the proton gradient across the inner mitochondrial membrane that drives ATP synthesis. While direct enzymatic inhibition of the bc1 complex by 9-Amino-6-chloro-2-methoxyacridine (ACMA) is not extensively documented, its interaction with mitochondrial function is understood through its properties as a weak base and a protonophore.

ACMA is a well-known fluorescent probe used to measure the pH gradient (ΔpH) across biological membranes. As a cationic molecule, it accumulates in acidic compartments. The activity of the bc1 complex, along with other proton-pumping complexes (I and IV) in the respiratory chain, expels protons from the mitochondrial matrix into the intermembrane space, making the intermembrane space acidic relative to the matrix. ACMA readily permeates the outer mitochondrial membrane and accumulates in this acidic intermembrane space.

Spectroscopic and Biophysical Characterization of 9 Amino 6 Chloro 2 Methoxyacridine Complexes

Absorbance Spectroscopy in DNA Binding Studies

Absorbance spectroscopy is a fundamental technique used to monitor the interaction between small molecules and DNA. Changes in the absorption spectrum of a compound upon addition of DNA can indicate the formation of a complex and provide clues about the nature of the binding. In the case of 9-Amino-6-chloro-2-methoxyacridine, its interaction with DNA is characterized by significant changes in its UV-Visible spectrum.

Typically, the intercalation of a molecule into the DNA double helix results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a red shift) in the wavelength of maximum absorbance (λmax). These spectral changes are attributed to the stacking interactions between the chromophore of the intercalating agent and the DNA base pairs, which alter the electronic transition energies.

Studies on the interaction of ACMA with DNA have demonstrated these characteristic spectral shifts, confirming an intercalative binding mode. The observed hypochromism and bathochromic shift are indicative of the insertion of the planar acridine (B1665455) ring between the base pairs of the DNA.

Table 1: Summary of Absorbance Spectroscopy Findings for 9-Amino-6-chloro-2-methoxyacridine-DNA Interaction

Spectral Parameter Observation upon DNA Binding Implication
Hypochromism Decrease in molar absorptivity Stacking interactions between the acridine ring and DNA base pairs, characteristic of intercalation.
Bathochromic Shift Red shift in the wavelength of maximum absorbance (λmax) Alteration of the electronic energy levels of the acridine chromophore due to its insertion into the hydrophobic environment of the DNA core.

Fluorescence Spectroscopy and Time-Resolved Fluorescence Polarization

Fluorescence spectroscopy is a highly sensitive technique for studying the binding of fluorescent molecules like 9-Amino-6-chloro-2-methoxyacridine to DNA. ACMA is a fluorescent probe, and its emission properties are often altered upon binding to a macromolecule.

The fluorescence of 9-Amino-6-chloro-2-methoxyacridine can be either quenched or enhanced upon interaction with DNA, depending on the specific binding mode and the surrounding environment. Fluorescence quenching, a decrease in fluorescence intensity, is a common observation when a fluorescent molecule binds to DNA. This can occur through various mechanisms, including energy transfer to the DNA bases or conformational changes in the molecule that promote non-radiative decay pathways.

Conversely, fluorescence enhancement can also occur. This is often observed when a molecule moves from a polar aqueous environment to the more nonpolar, rigid environment of a DNA binding site, such as the intercalation pocket. This change in environment can reduce the non-radiative decay rates and increase the fluorescence quantum yield.

In the context of ACMA, both quenching and enhancement have been reported, suggesting complex binding interactions. For instance, the formation of different types of complexes (e.g., intercalated vs. externally bound) can lead to different fluorescence responses.

Fluorescence titration is a widely used method to determine the binding affinity between a fluorescent ligand and a macromolecule. By systematically adding increasing concentrations of DNA to a solution of 9-Amino-6-chloro-2-methoxyacridine and monitoring the change in fluorescence intensity, a binding isotherm can be constructed.

This data can then be analyzed using various binding models, such as the Scatchard plot, to determine the binding constant (K) and the number of binding sites (n). Studies have utilized this approach to quantify the affinity of ACMA for DNA. For example, the interaction of ACMA with DNA has been shown to form three distinct complexes, each with its own binding constant.

Table 2: Binding Constants for 9-Amino-6-chloro-2-methoxyacridine-DNA Complexes Determined by Fluorescence Spectroscopy

Complex Binding Constant (K) in M⁻¹
PD(I) (6.5 ± 1.1) x 10⁴
PD(II) (5.5 ± 1.5) x 10⁴
PD(III) (5.7 ± 0.03) x 10⁴

Data from a study on the interaction of ACMA with DNA, where PD(I), PD(II), and PD(III) represent three different complexes formed. acs.orgnih.gov

Time-resolved fluorescence polarization has also been employed to study the dynamics of ACMA when bound to DNA. This technique provides information about the rotational motion of the fluorescent probe, which can be related to the flexibility and conformation of the DNA-drug complex.

Circular Dichroism Spectroscopy for Conformational Changes

Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral molecules like DNA upon the binding of a ligand. The CD spectrum of DNA is sensitive to its secondary structure. Intercalation of a molecule into the DNA helix typically induces significant changes in the DNA's CD spectrum.

The interaction of 9-Amino-6-chloro-2-methoxyacridine with DNA has been investigated using CD spectroscopy. The binding of ACMA to DNA has been shown to cause perturbations in the characteristic CD bands of B-form DNA, providing further evidence for an intercalative binding mode. Additionally, the appearance of an induced CD signal in the absorption region of the achiral acridine derivative confirms its binding to the chiral DNA molecule and can provide information about the orientation of the bound ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR for identity and chemical shift variations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for obtaining high-resolution structural information about drug-DNA complexes in solution. 1H-NMR, in particular, can be used to confirm the identity of a compound and to probe the changes in the chemical environment of specific protons upon binding to DNA.

Although specific data for 9-Amino-6-chloro-2-methoxyacridine is limited, it is established that NMR spectroscopy is a key technique for characterizing the formation of complexes between acridine derivatives and DNA.

Viscometry and Unwinding Electrophoresis in DNA Interaction Analysis

Viscometry and DNA unwinding electrophoresis are hydrodynamic methods that provide strong evidence for the classical intercalation of a compound into DNA.

Viscometry: Intercalation of a planar molecule between DNA base pairs causes the DNA helix to lengthen and become more rigid. This increase in the length and stiffness of the DNA leads to a significant increase in the viscosity of the DNA solution. Viscosity measurements are performed by titrating a DNA solution with the compound of interest and monitoring the change in the relative viscosity. A marked increase in viscosity is a hallmark of an intercalative binding mode. Studies have shown that the addition of 9-Amino-6-chloro-2-methoxyacridine to a DNA solution leads to an increase in its viscosity, supporting an intercalative mechanism.

Unwinding Electrophoresis: Intercalation unwinds the DNA double helix. This property can be observed using supercoiled circular DNA. As an intercalating agent binds to supercoiled DNA, it removes negative supercoils, causing the DNA to relax and, with further binding, to become positively supercoiled. These different topological forms of DNA can be separated by agarose (B213101) gel electrophoresis. The ability of 9-Amino-6-chloro-2-methoxyacridine to unwind supercoiled DNA has been demonstrated through such electrophoretic assays, providing further confirmation of its intercalative binding to DNA.

Temperature-Jump Kinetic Studies of Binding Processes

The kinetics of the interaction between 9-Amino-6-chloro-2-methoxyacridine (ACMA) and DNA have been investigated using temperature-jump (T-jump) techniques. researchgate.netnih.govrsc.org This method allows for the study of rapid relaxation processes following a sudden temperature increase, providing insights into the formation and dissociation kinetics of the resulting complexes.

Studies have revealed that ACMA can form three distinct complexes with DNA, denoted as PD(I), PD(II), and PD(III). researchgate.netnih.govrsc.org The formation and dissociation kinetics of the primary complex, PD(I), which is characterized by a classical intercalation binding mode, have been elucidated through T-jump experiments. researchgate.netnih.gov The other two complexes, PD(II) and PD(III), are also intercalated but are further distinguished by the presence of externally bound ACMA molecules. researchgate.netnih.govrsc.org

A comparison of data from absorbance, fluorescence, and kinetic experiments has enabled the determination of the binding constants for each of the three complexes. researchgate.netnih.govrsc.org These constants provide a quantitative measure of the affinity of ACMA for DNA in each binding mode.

Table 1: Binding Constants for 9-Amino-6-chloro-2-methoxyacridine-DNA Complexes

ComplexBinding Constant (K) (M⁻¹)
PD(I)(6.5 ± 1.1) x 10⁴
PD(II)(5.5 ± 1.5) x 10⁴
PD(III)(5.7 ± 0.03) x 10⁴

Theoretical Chemistry Approaches to Fluorescence Emission

The complex fluorescence emission of 9-Amino-6-chloro-2-methoxyacridine has been the subject of theoretical chemistry studies. These computational approaches aim to provide a molecular-level understanding of the electronic transitions responsible for the observed fluorescence properties of the molecule. While specific details of the theoretical models and computational methods applied to this particular compound require further review of specialized literature, the general approach involves quantum chemical calculations to model the excited state behavior of the molecule. These studies are crucial for interpreting experimental spectroscopic data and understanding the factors that influence the fluorescence quantum yield and lifetime of the compound, both in its free form and when interacting with biological macromolecules like DNA.

Biological Activities and Mechanistic Studies

Genotoxicity and Mutagenicity Studies

The potential for 9-Amino-6-chloro-2-methoxyacridine to induce genetic damage and mutations has been assessed using standard toxicological assays. Research indicates that its interaction with DNA can lead to both genotoxic and mutagenic outcomes sigmaaldrich.comresearchgate.net.

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Studies utilizing the alkaline Comet assay have demonstrated that 9-Amino-6-chloro-2-methoxyacridine possesses genotoxic properties. The binding of the compound to cellular DNA results in detectable damage, confirming its potential to compromise genomic integrity sigmaaldrich.comresearchgate.net. The level of DNA damage, measured as the percentage of DNA in the comet tail, shows a concentration-dependent relationship.

Table 1: DNA Damage in V79 Cells Induced by 9-Amino-6-chloro-2-methoxyacridine as Measured by Alkaline Comet Assay
ACMA Concentration (µM)% DNA in Tail (Mean)
0~5%
5~10%
10~15%
20~22%
40~30%

Data are estimated from graphical representations in scientific literature and presented for illustrative purposes.

The mutagenic potential of 9-Amino-6-chloro-2-methoxyacridine has been evaluated using the Ames test, a bacterial reverse mutation assay. This test uses various strains of Salmonella typhimurium to detect different types of mutations. The findings reveal that the compound is capable of inducing both frameshift and transversion/transition mutations sigmaaldrich.comresearchgate.net. Furthermore, in the presence of a metabolic activation system (S9 mix), 9-Amino-6-chloro-2-methoxyacridine also demonstrates the ability to cause base-pair substitutions sigmaaldrich.comresearchgate.net. This indicates that both the parent compound and its metabolites may have mutagenic activity.

Table 2: Mutagenic Activity of 9-Amino-6-chloro-2-methoxyacridine in Ames Test Strains
StrainMutation Type DetectedActivity without S9 mixActivity with S9 mix
TA98FrameshiftPositivePositive
TA100Base-pair substitutionNot specifiedPositive
TA102Transversion/TransitionPositivePositive

This table summarizes findings reported in the literature sigmaaldrich.comresearchgate.net.

Cytotoxicity and Antiproliferative Activity in Cellular Models

Beyond its effects on DNA, 9-Amino-6-chloro-2-methoxyacridine has been assessed for its ability to reduce cell viability and proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Studies have confirmed that 9-Amino-6-chloro-2-methoxyacridine exhibits cytotoxicity as revealed by MTT assays sigmaaldrich.comresearchgate.net. This finding is consistent with its genotoxic and mutagenic activities, suggesting that the DNA damage induced by the compound may lead to a reduction in cell viability.

Scientific literature reviewed did not provide specific studies on the effect of 9-Amino-6-chloro-2-methoxyacridine on cell cycle progression or its potential to induce cell cycle arrest in specific phases such as G2/M.

No specific research findings were identified in the reviewed literature detailing the ability of 9-Amino-6-chloro-2-methoxyacridine to induce apoptosis or characterizing the involvement of specific apoptotic pathways, such as the caspase-dependent intrinsic pathway.

Cellular Uptake and Localization Studies

The cellular uptake and subcellular distribution of 9-Amino-6-chloro-2-methoxyacridine and its derivatives are critical determinants of their biological effects. The lipophilicity, charge, and three-dimensional shape of these molecules are major factors influencing how they are absorbed by cells and where they accumulate within various cellular compartments. nih.gov Studies on related bis-acridine compounds, where two 9-Amino-6-chloro-2-methoxyacridine moieties are joined by a linker, have shown that the nature of this linker significantly influences cellular localization. For instance, some bis-acridine derivatives have been observed to concentrate in lysosome-like vesicles, while others exhibit a more diffuse distribution throughout the cell cytosol. researchgate.net

The localization within specific organelles is crucial for the compound's mechanism of action. Hydrophilic derivatives of similar compounds tend to accumulate primarily in lysosomes, whereas more amphiphilic versions associate with the mitochondria, endoplasmic reticulum, and plasma membrane. nih.gov The ability to visualize the dynamic localization of these compounds in real-time can be achieved using fluorescently tagged versions, allowing for the observation of their nuclear-cytoplasmic shuttling. nih.gov This detailed understanding of subcellular fate is vital, as the localization of therapeutic agents, particularly perinuclear enrichment, can enhance their efficacy. nih.gov

Antimicrobial and Antiparasitic Properties

Derivatives of 9-Amino-6-chloro-2-methoxyacridine have demonstrated significant in vitro activity against a range of protozoan parasites responsible for major global diseases. asm.org This family of compounds has shown potent toxicity towards parasites such as Plasmodium, Trypanosoma, and Leishmania. researchgate.netasm.org

The acridine (B1665455) scaffold, particularly with 6-chloro and 2-methoxy substituents, has been identified as crucial for potent antimalarial activity. nih.gov Bis-acridine derivatives of 9-Amino-6-chloro-2-methoxyacridine, in particular, have been investigated as a potential strategy to combat chloroquine-resistant malaria. nih.gov Studies have demonstrated that these compounds can inhibit the growth of chloroquine-resistant strains of Plasmodium falciparum. nih.gov While in-vivo studies in mice infected with Plasmodium berghei have shown that some bis(9-amino-6-chloro-2-methoxyacridines) possess antimalarial activity, a direct correlation between in-vitro and in-vivo results has not always been established. nih.gov

Antimalarial Activity of Bis(9-amino-6-chloro-2-methoxyacridine) Derivatives
Compound TypeTarget OrganismKey FindingReference
BisacridinesPlasmodium falciparum (Chloroquine-Resistant)Exert good antimalarial activity; two positive charges on the molecule enhance efficacy. nih.gov
Bis(9-amino-6-chloro-2-methoxyacridines)Plasmodium berghei (in vivo)Three out of eight tested compounds revealed antimalarial activity in infected mice. nih.gov

Compounds from the 9-Amino-6-chloro-2-methoxyacridine series have been shown to possess in vitro antitrypanosomal properties. asm.org Research involving bis-acridine derivatives demonstrated inhibitory activity against the trypomastigote stage of Trypanosoma brucei and the amastigote stage of Trypanosoma cruzi. researchgate.net The efficacy of these compounds is heavily dependent on the chemical structure of the linker joining the two acridine units. researchgate.net For instance, some bis-acridine compounds have been found to completely inhibit T. brucei growth at a concentration of 1.56 µM. researchgate.net

The 9-amino-6-chloro-2-methoxyacridine series and its dimeric derivatives exhibit potent in vitro activity against Leishmania parasites. asm.org Studies have focused on both the extracellular promastigote and intracellular amastigote forms of the parasite, confirming that these acridine compounds can significantly inhibit parasite growth. asm.org Research on Leishmania infantum has shown that 9-amino derivatives generally display higher antileishmanial activity than their 9-chloro counterparts, suggesting the 9-amino group is crucial for strong interactions with parasitic macromolecules or intracellular structures. asm.orgnih.gov The mechanism of action is hypothesized to involve targeting DNA metabolism, though secondary effects on protein and lipid metabolism have also been observed, indicating that these compounds may be multi-target drugs. nih.govasm.org

Antiparasitic Activity of 9-Amino-6-chloro-2-methoxyacridine Derivatives
Activity TypeTarget OrganismCompound SeriesKey FindingReference
AntitrypanosomalTrypanosoma brucei, Trypanosoma cruziBis(9-amino-6-chloro-2-methoxyacridines)Activity is influenced by the nature of the linker; some compounds inhibit T. brucei at 1.56 µM. researchgate.net
AntileishmanialLeishmania infantum9-Amino-2-methoxyacridine derivatives9-Amino derivatives are more active than 9-chloro derivatives. asm.orgnih.gov
AntileishmanialLeishmania infantumAcridine derivativesCompounds may act as multitarget drugs, affecting DNA, protein, and lipid metabolism. nih.govasm.org

The relationship between the chemical structure of acridine derivatives and their anti-parasitic efficacy is a key area of research. Several structural features have been identified as critical for activity:

The 9-Amino Group : The presence of an amino group at the 9-position of the acridine ring is consistently associated with stronger anti-parasitic, particularly antileishmanial, activity compared to a chloro group at the same position. asm.orgnih.gov

Substituents on the Acridine Ring : The 2-methoxy and 6-chloro substitution pattern, as seen in 9-Amino-6-chloro-2-methoxyacridine, is important for potent antimalarial and antileishmanial activity. nih.govacs.org

Linker in Dimeric Compounds : For bis-acridines, the length and chemical nature of the linker chain that connects the two acridine moieties significantly impact the biological activity against Plasmodium, Trypanosoma, and Leishmania. researchgate.netnih.govasm.org

Side Chains : In bis-acridine compounds, the N-acylation of the central amino group in the linker is preferable, as N-alkylation has been shown to generate toxicity. nih.gov

Proton Pumping Activity and Energy Transduction in Biological Membranes

Beyond its antiparasitic properties, 9-Amino-6-chloro-2-methoxyacridine (ACMA) is a widely used tool in bioenergetics research. It functions as a cell-permeable, pH-sensitive fluorescent probe. medchemexpress.comcaymanchem.com The fluorescence of ACMA is quenched in response to the formation of a pH gradient across a biological membrane. caymanchem.com This property makes it invaluable for studying processes involving proton transport.

ACMA is frequently employed to measure changes in the pH of acidic compartments like vacuoles and lysosomes, and to monitor the activity of proton pumps such as V-type ATPases. medchemexpress.comrupress.org In a typical assay, ACMA is added to a suspension of isolated organelles or membrane vesicles. The activity of a proton pump (e.g., initiated by adding ATP) moves protons into the lumen, acidifying it. ACMA diffuses into the acidic lumen, becomes protonated, and gets trapped, leading to a measurable decrease (quenching) of its fluorescence. rupress.org This quenching is directly proportional to the proton flux, providing a real-time measurement of the pump's activity. This technique has been utilized to investigate the protonophoric activity of key components of cellular respiration, such as the NADH coenzyme Q reductase and ATP synthase in submitochondrial particles. caymanchem.com

Studies in Spheroplasts and Intact Cells

9-Amino-6-chloro-2-methoxyacridine (ACMA) has been instrumental in dissecting the mechanisms of energy transduction in both intact cells and spheroplasts, particularly in photosynthetic organisms like the cyanobacterium Plectonema boryanum. The distinct responses of ACMA fluorescence in these two preparations have provided valuable insights into the roles of different membrane systems.

In spheroplasts of P. boryanum, which lack the outer cell wall and have compromised cell membranes unable to maintain a stable proton gradient, the fluorescence behavior of ACMA mirrors that seen in isolated chloroplasts. Both light-induced photosynthetic electron transfer and dark endogenous respiration lead to a distinct quenching of ACMA fluorescence nih.gov. This quenching signifies the energization of the thylakoid membranes and the establishment of a proton gradient across them. The response is sensitive to inhibitors of electron flow, energy transfer inhibitors like dicyclohexylcarbodiimide, and uncouplers, confirming its link to the bioenergetic state of the thylakoids nih.gov.

Conversely, studies in intact P. boryanum cells reveal a more complex, dualistic fluorescence response. A combination of reversible quenching and a slower fluorescence enhancement is observed nih.gov. This behavior is interpreted as a result of the opposing orientations of the two key membrane systems involved in energy transduction:

Thylakoid Membranes: Similar to spheroplasts, energization via photosynthesis or respiration causes proton uptake into the thylakoids, leading to ACMA accumulation and fluorescence quenching nih.gov.

Cell Membranes: The slower enhancement of ACMA fluorescence is attributed to the energization of the cell membrane, which likely pumps protons out of the cytoplasm. This creates a different pH gradient relative to the probe's location, resulting in an enhanced signal. This enhancement is sensitive not only to the previously mentioned inhibitors but also to cyanide (KCN), indicating the involvement of a cyanide-sensitive oxidase located in the cell membrane nih.gov.

These differential responses in spheroplasts and intact cells have allowed researchers to functionally separate and study the energy transduction processes occurring at the thylakoid and cell membranes.

Preparation TypeObserved ACMA Fluorescence ResponseInterpretationKey Inhibitor Sensitivities
Spheroplasts Fluorescence QuenchingEnergization of the thylakoid membrane, similar to chloroplasts.Electron flow inhibitors, energy transfer inhibitors, uncouplers.
Intact Cells Reversible Quenching & Slower EnhancementDual response from oppositely oriented thylakoid (quenching) and cell (enhancement) membranes.Quenching: As in spheroplasts. Enhancement: Also sensitive to KCN.

Characterization of Proton Transport Pathways

9-Amino-6-chloro-2-methoxyacridine is a cornerstone tool for characterizing proton transport across biological membranes due to its pH-sensitive fluorescence. The fundamental principle lies in the quenching of its fluorescence upon the establishment of a transmembrane proton gradient (ΔpH) nih.govnih.gov. As a weak base, ACMA is cell-permeable and accumulates in acidic compartments. This accumulation leads to self-quenching of its fluorescence, providing a real-time measure of proton pumping activity.

This technique has been extensively employed to investigate the function of various proton pumps and transporters, such as membrane-bound ATPases and antiporters nih.gov. The experimental setup typically involves incorporating the protein of interest, for example, F₀F₁-ATPase, into artificial membrane vesicles called liposomes, creating proteoliposomes.

A typical assay to characterize a proton transport pathway using ACMA involves the following steps:

Initiation of Proton Pumping: The process is initiated by adding a substrate like ATP to drive the proton pump (e.g., an ATPase) nih.govnih.gov. This moves protons across the liposome (B1194612) membrane, acidifying the vesicle's interior.

Fluorescence Quenching: As the internal pH drops, ACMA accumulates inside the vesicles, causing a measurable decrease (quenching) in fluorescence. The rate and extent of this quenching are proportional to the proton pumping activity nih.gov. To ensure that the observed quenching is due to the pH gradient (ΔpH) and not a membrane potential (ΔΨ), an ionophore such as valinomycin (B1682140) is often included to dissipate any charge buildup by allowing potassium ions to equilibrate nih.gov.

Dissipation of the Gradient: As a crucial control, a protonophore like nigericin (B1684572) is added at the end of the experiment. Nigericin collapses the proton gradient by facilitating electroneutral exchange of H⁺ for K⁺. This releases the trapped ACMA from the vesicles, resulting in a rapid dequenching or restoration of the fluorescence signal nih.gov. This final step confirms that the observed fluorescence changes were indeed due to a ΔpH.

This robust assay has been used to dissect the proton conduction properties of complex systems, including individual modules of respiratory complex I and multidrug efflux transporters like QacA nih.govnih.gov. By comparing the ACMA fluorescence kinetics of wild-type proteins with those of specific mutants, researchers can identify key amino acid residues and structural elements that are essential for the proton transport mechanism nih.gov.

Experimental StepActionExpected ACMA Fluorescence ChangePurpose
1. Baseline Proteoliposomes + ACMAStable, high fluorescenceEstablish baseline signal.
2. Initiation Add ATP (or other energy source)Signal decreases (Quenching)Measure the rate and extent of proton pumping.
3. Control Add Protonophore (e.g., Nigericin)Signal increases (Dequenching)Confirm that quenching was due to a proton gradient (ΔpH).

Applications in Research and Diagnostics

Fluorescent Labeling of DNA and Nucleic Acid Staining

9-Amino-6-chloro-2-methoxyacridine is a cell-permeable fluorescent probe that functions as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. caymanchem.com This binding is not random; ACMA exhibits a selective preference for poly(dA-dT) sequences. caymanchem.comthermofisher.com Thermodynamic and kinetic studies have confirmed that ACMA forms a fully intercalated complex with poly(dA-dT)·poly(dA-dT). nih.gov In contrast, its interaction with poly(dG-dC)·poly(dG-dC) is only partially intercalated, with a significant portion of the binding being external. nih.govresearchgate.net The affinity of ACMA is notably higher for A-T base pairs than for G-C base pairs. nih.govrsc.org

Upon intercalation, the fluorescence of ACMA is significantly affected. A considerable quenching of its fluorescence is observed when bound to poly(dA-dT)·poly(dA-dT). nih.govresearchgate.net An even more pronounced quenching effect occurs in the presence of poly(dG-dC)·poly(dG-dC), which is attributed to the interaction with the guanine (B1146940) residue. nih.govresearchgate.net The fluorescence lifetime of the ACMA-DNA complex also decreases with the incorporation of guanosine. caymanchem.comcaymanchem.com

Research has shown that ACMA can form three distinct complexes with DNA, designated PD(I), PD(II), and PD(III). researchgate.netnih.gov The primary complex, PD(I), follows a classical intercalation model. The other two complexes, PD(II) and PD(III), are also intercalated but feature additional ACMA molecules bound externally to the DNA. researchgate.netnih.gov

The spectral properties of the ACMA-DNA complex are well-characterized, making it a useful stain for nucleic acids. Excitation is possible with most UV-light sources, rendering it compatible with other dyes for multi-color imaging experiments. thermofisher.comthermofisher.com

Table 1: Spectroscopic Properties and Binding Constants of 9-Amino-6-chloro-2-methoxyacridine (ACMA)

PropertyValueNotes
Excitation Maximum (Free)411 nmIn methanol. caymanchem.com
Emission Maximum (Free)475 nmIn methanol. caymanchem.com
Excitation Maximum (DNA-bound)~419 nmWhen complexed with DNA. thermofisher.comresearchgate.netthermofisher.com
Emission Maximum (DNA-bound)~483 nmWhen complexed with DNA. thermofisher.comresearchgate.netthermofisher.com
Binding Constant (PD(I))(6.5 ± 1.1) × 10⁴ M⁻¹Represents the classical intercalation complex with DNA. researchgate.netnih.gov
Binding Constant (PD(II))(5.5 ± 1.5) × 10⁴ M⁻¹Represents an intercalated complex with additional externally bound dye. researchgate.netnih.gov
Binding Constant (PD(III))(5.7 ± 0.03) × 10⁴ M⁻¹Represents an intercalated complex with a higher degree of externally bound dye compared to PD(II). researchgate.netnih.gov

Measurement of pH Gradients in Cellular and Subcellular Compartments

ACMA has been frequently utilized to measure changes in the pH of vacuoles, particularly in plant and yeast cells. caymanchem.commedchemexpress.com It is employed to study the activity of transport systems, such as a putative H+/solute antiport system at the tonoplast (the vacuolar membrane). caymanchem.commedchemexpress.com The probe's accumulation and subsequent fluorescence quenching within the vacuole provide a means to monitor proton transport associated with solute movement. This method has been instrumental in understanding vacuolar acidification and its role in cellular homeostasis.

The pH-sensitive nature of ACMA makes it an excellent tool for studying the proton-pumping activity of various membrane-bound ATPases. thermofisher.com Assays based on the quenching of ACMA fluorescence are widely used to monitor the activity of proton pumps like vacuolar-type H+-ATPases (V-ATPases) and F-type ATPases (F₁F₀-ATPase). thermofisher.comnih.gov

The principle of the assay is straightforward: inside-out membrane vesicles (e.g., submitochondrial particles or reconstituted liposomes) containing the ATPase of interest are incubated with ACMA. rupress.orgresearchgate.net Upon the addition of ATP, the ATPase pumps protons into the vesicles, creating a pH gradient. rupress.org This acidification of the vesicle interior causes ACMA to accumulate and its fluorescence to quench. rupress.orgnih.gov The rate and extent of fluorescence quenching are proportional to the rate of proton transport, thus providing a measure of the ATPase's pumping activity. rupress.org This assay has been applied to study ATPases in various systems, including endolysosomal compartments, yeast vacuoles, and submitochondrial particles. rupress.orgthermofisher.com

Table 2: Research Findings Using 9-Amino-6-chloro-2-methoxyacridine (ACMA) as a pH Probe

Research AreaSystem StudiedKey Finding
V-ATPase RegulationPurified endolysosomal compartments from HeLa cellsThe ACMA fluorescence quenching assay demonstrated that the protein ATG16L1 acts as an inhibitor of V-ATPase activity. Endolysosomes from cells lacking ATG16L1 showed enhanced V-ATPase-dependent ACMA quenching, indicating increased proton pumping. rupress.org
Rhodopsin FunctionalityReconstituted liposomesAn ACMA-based fluorescence assay was used to verify the proton-pumping activity of reconstituted rhodopsins. Upon illumination, rhodopsin-mediated proton pumping into the liposome (B1194612) led to the quenching of ACMA fluorescence. nih.gov
H+-ATPase Activity in Submitochondrial ParticlesRat liver submitochondrial particlesATP-driven quenching of ACMA fluorescence was used to assess the proton-pumping activity of the F₁F₀-ATPase. The addition of ATP initiated fluorescence quenching, which could be inhibited by the ATPase inhibitor oligomycin, confirming the activity was linked to the proton pump. researchgate.net
F₀ Rotor MutagenesisE. coli F₁F₀ ATP synthaseThe ACMA quenching assay was used to test for ATP-driven proton pumping in membranes with various substitutions in the Asp-61 residue of the c subunit. All tested substitutions were found to completely abolish proton pumping activity, as no fluorescence quenching was observed upon ATP addition. researchgate.net

Bioimaging Applications

The fluorescent properties of 9-Amino-6-chloro-2-methoxyacridine lend themselves to bioimaging applications, particularly for visualizing DNA within cells and monitoring pH in acidic organelles. Its ability to permeate cell membranes allows for the staining of nucleic acids in living cells. When bound to DNA, its fluorescence can be detected using standard fluorescence microscopy techniques, with excitation possible via common UV light sources. This makes it a useful tool for visualizing the nucleus and condensed chromatin.

Furthermore, its use as a pH indicator extends to imaging applications for acidic compartments. By monitoring the fluorescence intensity of ACMA within organelles like vacuoles or lysosomes, researchers can spatially resolve changes in pH. A decrease in fluorescence intensity in a specific organelle would indicate an acidic environment, allowing for the qualitative imaging of pH gradients within a single cell.

Spectroscopic Models for Drug-Base Complexes in DNA

9-Amino-6-chloro-2-methoxyacridine serves as a valuable spectroscopic model for studying the interactions between small molecules (drugs) and DNA. nih.gov By employing techniques such as absorbance, fluorescence, and circular dichroism spectrophotometry, researchers can gain detailed insights into the binding modes and sequence selectivity of DNA-intercalating agents. researchgate.netnih.gov

Studies comparing the interaction of ACMA with synthetic polynucleotides of defined sequences, such as poly(dA-dT)·poly(dA-dT) and poly(dG-dC)·poly(dG-dC), have been particularly informative. nih.govresearchgate.net These experiments have revealed that the binding mode is highly dependent on the base-pair composition. nih.govrsc.org For instance, spectroscopic data confirmed that ACMA fully intercalates into the A-T polymer but only partially intercalates into the G-C polymer, with additional external binding modes observed. nih.govresearchgate.net The significant differences in fluorescence quenching between ACMA bound to A-T versus G-C tracts provide a spectroscopic signature that can be used to understand the forces and geometries that govern drug-DNA recognition at the sequence level. nih.govresearchgate.netresearchgate.net

Future Directions and Research Challenges

Elucidation of Complex Binding Mechanisms Beyond Classical Intercalation

While the classical intercalation of 9-Amino-6-chloro-2-methoxyacridine (also known as ACMA) into DNA is a primary mechanism of its action, recent studies indicate a more complex interactive profile. Research has shown that ACMA can form three distinct complexes with DNA, designated PD(I), PD(II), and PD(III). nih.govresearchgate.netrsc.org The first complex, PD(I), aligns with the traditional model of a drug molecule lodging between the base pairs of the DNA helix. nih.govresearchgate.netrsc.org

However, the PD(II) and PD(III) complexes exhibit more intricate binding modes. nih.govresearchgate.netrsc.org These are also intercalated species, but they feature additional ACMA molecules that are bound externally to the DNA structure. nih.govresearchgate.net The PD(III) complex is characterized by a greater number of these externally bound molecules compared to PD(II). nih.govresearchgate.net This multi-faceted binding challenges the simple intercalation model and suggests that the biological effects of the compound may stem from a combination of these interaction types. Future research must aim to structurally characterize these higher-order complexes to understand how the interplay between intercalated and externally-bound molecules influences DNA topology and function.

DNA-ACMA ComplexBinding Constant (K) in M-1Binding Characteristics
PD(I)(6.5 ± 1.1) × 104Classical Intercalation nih.gov
PD(II)(5.5 ± 1.5) × 104Intercalation with External Binding nih.gov
PD(III)(5.7 ± 0.03) × 104Intercalation with More Extensive External Binding nih.gov

Development of Targeted Delivery Systems for Enhanced Therapeutic Efficacy

A significant hurdle in the clinical translation of acridine-based compounds is achieving targeted delivery to maximize therapeutic impact while minimizing systemic exposure. Future research should focus on designing and implementing sophisticated delivery systems for 9-Amino-6-chloro-2-methoxyacridine. Drawing inspiration from related compounds, magnetic-fluorescent nanoparticles present a viable strategy. For instance, acridine (B1665455) orange, a structurally similar dye, has been successfully functionalized onto magnetic nanoparticles for labeling the cell nucleus and separating DNA. nih.gov Such a system could be adapted for 9-Amino-6-chloro-2-methoxyacridine to guide the compound specifically to tumor tissues or infected cells using external magnetic fields, thereby increasing its local concentration and efficacy.

Furthermore, encapsulation techniques, such as those used to improve the bioavailability of natural photosensitizers, offer another promising avenue. mdpi.com The development of nanocarriers, hydrogels, or liposomal formulations could protect the compound from degradation, improve its solubility, and facilitate controlled release at the target site. These advanced delivery platforms are essential for translating the potent in-vitro activity of 9-Amino-6-chloro-2-methoxyacridine into effective therapeutic outcomes.

Advanced Computational Modeling and Simulation of 9-Amino-6-chloro-2-methoxyacridine Interactions

Advanced computational methods are indispensable for unraveling the molecular interactions of 9-Amino-6-chloro-2-methoxyacridine at an atomic level. Molecular docking and molecular dynamics simulations can provide crucial insights into its binding with various biological targets. Such models can help explain experimental observations, such as the distance-dependent activation energy noted during photoinduced hole injection into DNA duplexes modified by the compound.

A primary future direction is to use these simulations to model the interaction of 9-Amino-6-chloro-2-methoxyacridine not only with DNA but also with key enzymes implicated in its biological activity, such as topoisomerase I/II. nih.gov By simulating the binding poses, interaction energies, and conformational changes that occur upon binding, researchers can understand the structural basis for its inhibitory action. These computational studies will be instrumental in the rational design of new derivatives with improved affinity, selectivity, and potency, guiding synthetic efforts and accelerating the discovery of next-generation therapeutic agents.

Exploration of Novel Biological Targets and Therapeutic Applications

Beyond its established role as a DNA intercalator, 9-Amino-6-chloro-2-methoxyacridine has been shown to interact with other significant biological targets. A key challenge is to explore these alternative mechanisms to unlock new therapeutic applications. One of the most promising findings is its ability to inhibit acetylcholinesterase, an enzyme critical to nerve function, with a reported Ki value of 49 nM. caymanchem.comchemicalbook.com This activity suggests a potential application in the treatment of neurodegenerative diseases like Alzheimer's disease, a direction that warrants significant further investigation.

The compound is also widely used as a pH-sensitive fluorescent probe, a property that stems from its interaction with proton gradients across cellular membranes. rupress.orgmedchemexpress.com This has enabled its use in studying the activity of membrane-bound ATPases, particularly V-H+-ATPase. rupress.org This interaction with a fundamental cellular process like pH regulation opens the door to novel applications, such as modulating cellular acidification or screening for drugs that target proton pumps. Additionally, given the broad antimicrobial activity of the acridine class of molecules, exploring the efficacy of 9-Amino-6-chloro-2-methoxyacridine against a wider range of pathogens, including fungi and parasites, represents a logical and promising area for future research. nih.govmdpi.com

Biological Target/ProcessObserved Activity/UsePotential Therapeutic/Research Application
DNAIntercalation and external binding nih.govresearchgate.netAnticancer, Antimicrobial agent
AcetylcholinesteraseInhibition (Ki = 49 nM) caymanchem.comchemicalbook.comTreatment of neurodegenerative diseases
Proton Gradients (V-ATPase)Fluorescence quenching in response to pH changes rupress.orgmedchemexpress.comfishersci.caModulation of cellular acidification; research tool for studying ion transport

Addressing Resistance Mechanisms in Antimicrobial and Anticancer Contexts

The clinical utility of any new therapeutic agent is ultimately challenged by the development of resistance. A critical area of future research for 9-Amino-6-chloro-2-methoxyacridine is the identification and circumvention of potential resistance mechanisms in both cancer and microbial cells. In oncology, a common form of resistance involves the overexpression of ATP-binding cassette (ABC) transporter proteins, such as ABCG2, which function as cellular pumps to actively eject chemotherapeutic drugs from tumor cells. ecancer.org It is crucial to determine whether 9-Amino-6-chloro-2-methoxyacridine is a substrate for these efflux pumps and, if so, to develop strategies to counteract this resistance, such as co-administration with an ABC transporter inhibitor.

In the antimicrobial sphere, bacteria and fungi can develop resistance through similar efflux pump mechanisms, enzymatic degradation of the drug, or modification of the drug's target. umn.edunih.gov Research into other acridine derivatives has shown that they can be effective against drug-resistant microbes by targeting virulence factors, such as inhibiting biofilm formation in resistant strains of Candida albicans. nih.govmdpi.com This suggests a promising strategy for 9-Amino-6-chloro-2-methoxyacridine: investigating its ability to act as an "anti-virulence" agent. By disrupting processes like biofilm formation, the compound could potentially treat infections that are resistant to traditional microbicidal or microbistatic drugs, representing a significant advancement in the fight against drug-resistant pathogens.

Q & A

Q. What are the optimal excitation/emission wavelengths for ACMA in DNA intercalation studies, and how should experimental setups be standardized?

ACMA exhibits dual excitation peaks at 412 nm and 430 nm , with emission maxima at 471–475 nm when bound to DNA . For standardization:

  • Use a fluorometer calibrated to these wavelengths with a bandwidth ≤5 nm to minimize spectral overlap.
  • Prepare DNA samples in low-ionic-strength buffers (e.g., 10 mM Tris-HCl, pH 7.4) to enhance intercalation into AT-rich regions .
  • Include controls with non-AT sequences (e.g., poly(dG-dC)) to confirm sequence specificity .

Q. How can ACMA be used to monitor pH gradients in membrane vesicles, and what are critical validation steps?

ACMA fluorescence is quenched under acidic conditions due to protonation, making it ideal for tracking pH gradients in vesicles :

  • Load vesicles with 5–10 µM ACMA and monitor fluorescence decay (λex = 430 nm, λem = 475 nm).
  • Validate using ionophores (e.g., CCCP) to collapse the gradient, ensuring fluorescence recovery .
  • Calibrate with pH standards (pH 4.0–7.0) to establish a quenching vs. pH curve .

Advanced Research Questions

Q. How do contradictory observations in ACMA’s distance-dependent charge-transfer efficiency arise, and how can they be resolved experimentally?

Studies report anomalous attenuation factors (β) for charge transfer in ACMA-modified DNA, ranging from β = 0.6–1.5 Å<sup>-1</sup> to β >2.0 Å<sup>-1</sup> . Contradictions stem from:

  • Mechanistic shifts : At short distances (<10 Å), charge transfer occurs via activationless tunneling (β ~1.5 Å<sup>-1</sup>), while longer distances involve thermally activated hopping (β >2.0 Å<sup>-1</sup>) .
  • Sequence context : Replace guanine with 7-deazaguanine to reduce oxidation potential and isolate electronic coupling effects .
  • Time-resolved spectroscopy : Use femtosecond-pump-probe setups to distinguish ultrafast (<30 ps) vs. slow (>1 ns) transfer kinetics .

Q. What methodological approaches confirm ACMA’s role as a cGAS inhibitor, and how does binding geometry affect activity?

Computational docking (AutoDock VINA™) identified ACMA as a cGAS inhibitor targeting the Zn thumb (3–10 Å from catalytic residues) and spine regions of the enzyme :

  • Validate binding via surface plasmon resonance (SPR) with recombinant cGAS (KD expected in low µM range).
  • Mutagenesis: Replace Zn-coordinating residues (e.g., C202, C205) to disrupt ACMA binding and confirm loss of inhibition .
  • Competitive assays: Co-incubate with dsDNA to test if ACMA displaces DNA from cGAS (IC50 shift indicates competitive binding) .

Q. How can ACMA fluorescence be leveraged to study proton motive force (PMF) uncoupling in bacterial membrane vesicles?

ACMA detects PMF dissipation in inverted membrane vesicles (IMVs) via pH gradient-sensitive quenching :

  • Pre-load IMVs with 2 µM ACMA and energize using NADH (for respiratory complexes).
  • Add test compounds (e.g., squaramides) and monitor fluorescence recovery (λexem = 430/475 nm) at 37°C .
  • Normalize data to CCCP (100% uncoupling control) and account for inner-filter effects using ACMA-free blanks .

Methodological Considerations for Data Interpretation

  • Fluorescence Artifacts : ACMA’s pH sensitivity requires strict control of extracellular pH (e.g., HEPES buffers) in live-cell assays to avoid false quenching .
  • Competitive Binding : In DNA studies, pre-incubate with ethidium bromide to confirm ACMA displacement, ensuring intercalation is the dominant mode .
  • Kinetic Modeling : For charge-transfer studies, fit time-resolved data to multi-exponential decay models to distinguish competing pathways (e.g., back-transfer vs. trapping) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.